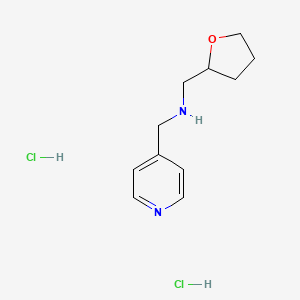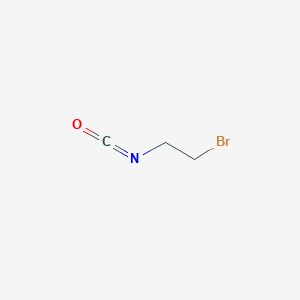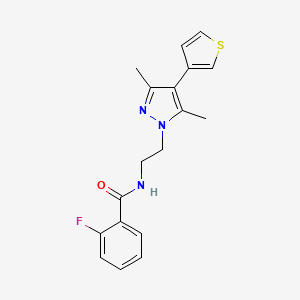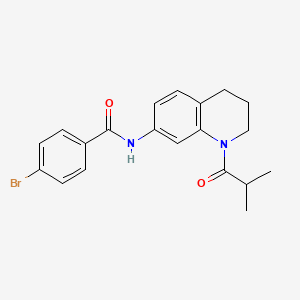![molecular formula C13H7BrO2S B2646764 5-Bromo-2-[(thiophen-2-yl)carbonyl]-1-benzofuran CAS No. 433254-74-1](/img/structure/B2646764.png)
5-Bromo-2-[(thiophen-2-yl)carbonyl]-1-benzofuran
Vue d'ensemble
Description
5-Bromo-2-[(thiophen-2-yl)carbonyl]-1-benzofuran (5-B2T2CBF) is an organic compound that belongs to the thiophene family of heterocyclic compounds. It is a versatile compound with a wide range of applications in organic chemistry, biochemistry, and pharmacology. 5-B2T2CBF has been used in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. In addition, it has been used in the development of new materials, such as polymers and nanomaterials.
Applications De Recherche Scientifique
Metabolism and Disposition Studies
Research has detailed the metabolism and disposition of benzofuran derivatives. One study focused on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist being developed for insomnia treatment. It highlighted the comprehensive metabolic pathways of the compound, including the oxidation of the benzofuran ring and its subsequent rearrangement, revealing the detailed biotransformation and excretion of benzofuran derivatives (Renzulli et al., 2011).
Uricosuric Drug Metabolism
Benzofuran compounds, such as benzbromarone (a widely used uricosuric drug), have been studied for their metabolism in humans. The research identified several metabolites formed through oxidative pathways, providing insights into the pharmacokinetics and biotransformation of benzofuran-based medications in clinical use (Maurer & Wollenberg, 1990).
Radiosensitizing Agent in Medical Imaging
5-bromodeoxyuridine (BrdUrd) has been evaluated as a potential radiosensitizer for gliomas, where its pharmacology was studied in patients using an intravenous route. The research offered insights into the dosing, tolerability, and pharmacokinetics of BrdUrd, contributing to our understanding of benzofuran derivatives in enhancing radiotherapy effectiveness (Russo et al., 1984).
Neurotoxicity and Behavioral Studies
5-bromo-2-deoxyuridine (BrdU) has been used in studies related to adult neurogenesis and olfactory learning. Its toxic effects on proliferative tissues have been documented, and its influence on behaviors like conditioned flavor aversion was examined, thus providing a perspective on the broader biological impacts of benzofuran derivatives (Kimbrough et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO2S/c14-9-3-4-10-8(6-9)7-11(16-10)13(15)12-2-1-5-17-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSLEJKACKUKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2646682.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide](/img/structure/B2646684.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2646686.png)
![3-Methoxy-N-methyl-N-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2646688.png)

![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2646690.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-tosylbutanamide hydrochloride](/img/structure/B2646696.png)

![2,4-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646698.png)
![1'-(1H-indole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2646700.png)
![2-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B2646702.png)

![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)ethanone;hydrochloride](/img/structure/B2646704.png)